molecular formula C10H13NOSi B8396263 5-Trimethylsilanylethynyl-pyridin-3-ol

5-Trimethylsilanylethynyl-pyridin-3-ol

Cat. No.: B8396263
M. Wt: 191.30 g/mol
InChI Key: VOQMQEGTGPSXKJ-UHFFFAOYSA-N
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Description

5-Trimethylsilanylethynyl-pyridin-3-ol is a useful research compound. Its molecular formula is C10H13NOSi and its molecular weight is 191.30 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H13NOSi

Molecular Weight

191.30 g/mol

IUPAC Name

5-(2-trimethylsilylethynyl)pyridin-3-ol

InChI

InChI=1S/C10H13NOSi/c1-13(2,3)5-4-9-6-10(12)8-11-7-9/h6-8,12H,1-3H3

InChI Key

VOQMQEGTGPSXKJ-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C#CC1=CC(=CN=C1)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

The title compound is synthesized according to general procedure GP2 starting from 2.0 g (11.6 mmol) 5-bromo-3-hydroxy-pyridine and 2.3 mL (16.2 mmol) 1-trimethylsilyl-ethyne to using 66 mg (0.3 mmol) CuI, 303 mg (1.2 mmol) triphenylphosphine, 243 mg (0.3 mmol) PdCl2(PPh3)2 and 19 mL (139 mmol) triethylamine in 20 mL dry THF. For the work-up the reaction mixture is diluted with ethyl acetate and small amounts of cyclohexane, the organic phase is extracted with water and brine. The product is purified by chromatography on silica gel using a DCM/MeOH gradient. Yield: 2.0 g (91%).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
2.3 mL
Type
reactant
Reaction Step Two
Quantity
303 mg
Type
reactant
Reaction Step Three
Quantity
19 mL
Type
reactant
Reaction Step Four
Name
Quantity
20 mL
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Name
CuI
Quantity
66 mg
Type
catalyst
Reaction Step Seven
Quantity
243 mg
Type
catalyst
Reaction Step Eight

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